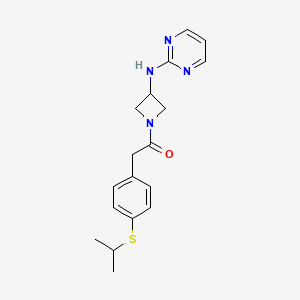
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, trisodium salt, dodecahydrate (9CI) is a chemical compound with the molecular formula Na₃PO₃S·12H₂O. It is commonly known as sodium thiophosphate dodecahydrate. This compound is characterized by its high solubility in warm water and its crystalline form. It is used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
-
Method 1:
Reactants: Phosphorothioic chloride (PSCl₃) and sodium hydroxide (NaOH).
Procedure: 70 grams of phosphorothioic chloride is added to a solution of 120 grams of sodium hydroxide dissolved in 400 milliliters of water. The mixture is heated under reflux until the phosphorothioic chloride is completely dissolved. The solution is then cooled, and 100 milliliters of ethanol is added. The mixture is further cooled using ice, resulting in the precipitation of crude product.
-
Method 2:
Reactants: Phosphorus pentoxide (P₂O₅) and sodium hydroxide (NaOH).
Procedure: 100 grams of phosphorus pentoxide is gradually added to a solution of 100 grams of sodium hydroxide dissolved in 500 milliliters of water, maintaining the reaction temperature below 50°C. The reaction mixture is filtered, and 200 milliliters of ethanol is added to the filtrate. The mixture is cooled using ice, and the precipitated salt is filtered and washed with ethanol. The crude product is dissolved in 700 milliliters of water, heated to 70°C, and then cooled to 60°C.
-
Method 3:
Types of Reactions:
Oxidation: Sodium thiophosphate can undergo oxidation reactions, forming various oxidation products depending on the conditions.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Sodium thiophosphate can undergo substitution reactions where the thiophosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction may produce phosphines.
Chemistry:
- Used as a reagent in various chemical syntheses and reactions.
- Acts as a precursor for the synthesis of other phosphorus-containing compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a component in buffer solutions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs that target phosphorus metabolism.
Industry:
- Utilized in the production of flame retardants, fertilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, trisodium salt, dodecahydrate involves its ability to donate or accept phosphorus and sulfur atoms in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways related to phosphorus and sulfur metabolism.
Comparación Con Compuestos Similares
Sodium Phosphate (Na₃PO₄): Similar in structure but lacks the sulfur atom.
Sodium Sulfate (Na₂SO₄): Contains sulfur but lacks the phosphorus atom.
Sodium Thiosulfate (Na₂S₂O₃): Contains sulfur but has a different oxidation state and lacks phosphorus.
Uniqueness:
- Phosphorothioic acid, trisodium salt, dodecahydrate is unique due to the presence of both phosphorus and sulfur atoms in its structure, allowing it to participate in a wide range of chemical reactions that are not possible with compounds containing only one of these elements.
Propiedades
Número CAS |
51674-17-0 |
|---|---|
Fórmula molecular |
H5NaO4PS |
Peso molecular |
155.06 |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
Clave InChI |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES |
O.OP(=S)(O)O.[Na] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)



![3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2408713.png)


![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)

